molecular formula C16H16N4OS2 B2662640 N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide CAS No. 2034392-00-0

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide

Cat. No.: B2662640
CAS No.: 2034392-00-0
M. Wt: 344.45
InChI Key: CQVMIXOXHGEBAV-UHFFFAOYSA-N
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Description

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazolo[5,4-b]pyridine core, a piperidine ring, and a thiophene-2-carboxamide moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound, making it a valuable subject of study for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol to form N-(pyridin-2-yl)furan-2-carboxamide. This intermediate is then treated with excess phosphorus pentasulfide (P2S5) in anhydrous toluene to yield the corresponding carbothioamide, which is subsequently oxidized with potassium ferricyanide in an alkaline medium to form the thiazolo[5,4-b]pyridine core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2), reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4), and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)thiophene-2-carboxamide is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties. Its potent inhibitory activity against PI3K, coupled with its ability to undergo diverse chemical reactions, makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

N-[1-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS2/c21-14(13-4-2-10-22-13)18-11-5-8-20(9-6-11)16-19-12-3-1-7-17-15(12)23-16/h1-4,7,10-11H,5-6,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVMIXOXHGEBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CS2)C3=NC4=C(S3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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